1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine
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Overview
Description
1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine is a heterocyclic compound with the molecular formula C8H11N5. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a hydrazine substituent at the 6-position and a methyl group at the 1-position of the pyrazole ring .
Preparation Methods
The synthesis of 1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine typically involves the reaction of 1-methyl-5-amino-pyrazole with 2-chloropyridine under basic conditions . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of the chloropyridine, leading to the formation of the pyrazolopyridine core. The hydrazine substituent is then introduced through a subsequent reaction with hydrazine hydrate .
Chemical Reactions Analysis
1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted pyrazolopyridines .
Scientific Research Applications
1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of 1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway . This inhibition can lead to various therapeutic effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine can be compared with other similar compounds in the pyrazolopyridine family, such as:
1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-3-yl}hydrazine: This compound has a similar structure but with the hydrazine substituent at the 3-position of the pyrazole ring.
1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-5-yl}hydrazine: Here, the hydrazine group is at the 5-position of the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity . This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-methyl-2-(1-methylpyrazolo[3,4-b]pyridin-6-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-9-12-7-4-3-6-5-10-13(2)8(6)11-7/h3-5,9H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNYKFBDTWPAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC1=NC2=C(C=C1)C=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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